

A Technical Guide to the Spectroscopic Data of (R)-1-methylpiperidin-3-amine

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Compound of Interest

Compound Name: (R)-1-methylpiperidin-3-amine

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Abstract

(R)-1-methylpiperidin-3-amine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. A thorough understanding of its structural and spectroscopic properties is paramount for its application in the synthesis of novel pharmaceutical agents. This technical guide provides a summary of available and expected spectroscopic data for **(R)-1-methylpiperidin-3-amine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of comprehensive public data, this guide combines reported ¹H NMR data with expected spectral characteristics derived from established principles for aliphatic amines. Detailed, generalized experimental protocols for obtaining these spectra are also provided to aid researchers in the analytical characterization of this and similar molecules.

Introduction

(R)-1-methylpiperidin-3-amine, with the molecular formula C₆H₁₄N₂ and a molecular weight of 114.19 g/mol, is a chiral piperidine derivative.[1][2][3] Its structure, featuring a stereocenter at the C3 position, a primary amine, and a tertiary amine within the piperidine ring, makes it a versatile scaffold in the design of bioactive compounds. Accurate spectroscopic characterization is essential for confirming its identity, purity, and stereochemical integrity. This document serves as a core technical resource, consolidating known data and providing predictive insights and standardized methodologies for its complete spectroscopic analysis.

Spectroscopic Data

While a complete set of publicly available, peer-reviewed spectroscopic data for **(R)-1-methylpiperidin-3-amine** is scarce, this section presents the available ^1H NMR data and a detailed prediction of other key spectroscopic features.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

2.1.1. ^1H NMR Spectroscopy

A ^1H NMR spectrum for what is described as 1-methyl-(R)-3-aminopiperidine has been reported in a synthesis protocol.^[4] The data, acquired in methanol-d₄ (CD₃OD) on a 400 MHz instrument, is summarized in Table 1.^[4]

Table 1: ^1H NMR Spectroscopic Data for **(R)-1-methylpiperidin-3-amine**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
3.54	m	1H	CH-NH ₂
2.81	m	1H	Piperidine Ring H
2.62	m	1H	Piperidine Ring H
2.23	s	3H	N-CH ₃
1.97	m	1H	Piperidine Ring H
1.67-1.87	m	3H	Piperidine Ring H
1.56-1.61	m	1H	Piperidine Ring H
1.15-1.42	m	1H	Piperidine Ring H

Note: The original data includes a signal at 1.41 ppm (s, 9H) corresponding to a tert-butoxycarbonyl (Boc) protecting group present in the precursor, which is removed in the final step to yield the target compound. This signal would be absent in the final, deprotected product.^[4]

2.1.2. Expected ^{13}C NMR Spectroscopy

No experimental ^{13}C NMR data was found. However, the expected chemical shifts can be predicted based on the structure and general values for similar aliphatic amines. Carbons adjacent to nitrogen atoms are typically deshielded and appear in the 30-60 ppm range.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **(R)-1-methylpiperidin-3-amine**

Carbon Atom	Expected Chemical Shift (δ) ppm
C3 (CH-NH ₂)	45 - 55
N-CH ₃	40 - 50
C2, C6 (CH ₂ -N)	50 - 65
C4, C5 (CH ₂)	20 - 40

An experimental IR spectrum for **(R)-1-methylpiperidin-3-amine** is not publicly available. As a primary aliphatic amine, its IR spectrum is expected to exhibit several characteristic absorption bands.[\[5\]](#)

Table 3: Expected IR Absorption Bands for **(R)-1-methylpiperidin-3-amine**

Wavenumber (cm ⁻¹)	Vibration Type	Description
3400 - 3250	N-H stretch	Two bands (symmetric and asymmetric), characteristic of a primary amine. Weaker and sharper than O-H stretches.[5]
2950 - 2800	C-H stretch	Aliphatic C-H stretching.
1650 - 1580	N-H bend	Scissoring vibration of the primary amine.[5]
1250 - 1020	C-N stretch	Aliphatic amine C-N stretching. [5]
910 - 665	N-H wag	Broad band characteristic of primary amines.[5]

No experimental mass spectrum was found. For a compound with the formula C₆H₁₄N₂, the following characteristics are expected in an electron ionization (EI) mass spectrum.

Table 4: Expected Mass Spectrometry Data for **(R)-1-methylpiperidin-3-amine**

m/z Value	Interpretation	Notes
114	Molecular Ion (M ⁺)	Expected to be an odd number, consistent with the "Nitrogen Rule" for a molecule with two nitrogen atoms.[6] May be weak or absent in EI.
M-1 (113)	[M-H] ⁺	Loss of a hydrogen atom.
58, 85	α-cleavage fragments	α-cleavage is a characteristic fragmentation pattern for amines, involving the breaking of a C-C bond adjacent to the nitrogen atom.[6] The largest substituent is preferentially lost as a radical.

Experimental Protocols

The following sections describe generalized, standard protocols for the acquisition of spectroscopic data for a liquid amine sample like **(R)-1-methylpiperidin-3-amine**.

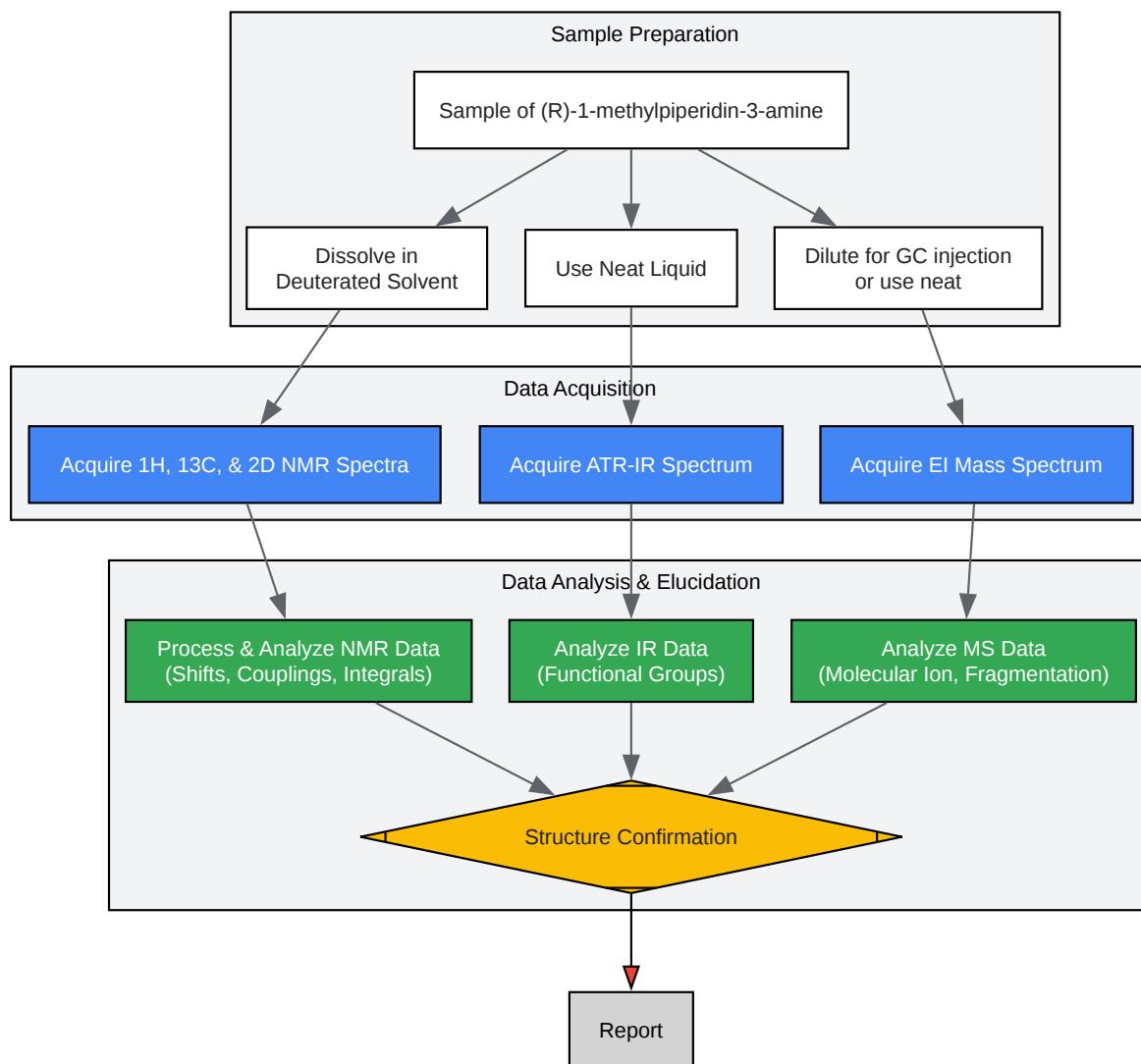
- Sample Preparation: Dissolve 5-10 mg of the amine sample in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl_3 , CD_3OD , D_2O) in a clean vial. The choice of solvent should be based on sample solubility and the desired chemical shift reference.
- Transfer: Filter the solution or carefully transfer the clear supernatant into a clean, 5 mm NMR tube.
- Instrumentation:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45 degrees and a recycle delay of 1-2 seconds.
 - Typically, 8 to 16 scans are sufficient for a sample of this concentration.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A pulse angle of 30-45 degrees with a recycle delay of 2-5 seconds is common. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 1024 or more) will be required.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).

- Phase the resulting spectra and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- Integrate the signals in the ^1H spectrum and pick the peaks in both ^1H and ^{13}C spectra.
- Background Spectrum: Ensure the ATR crystal (e.g., diamond) is clean.[\[7\]](#) Take a background measurement of the empty, clean crystal. This will be subtracted from the sample spectrum.
- Sample Application: Place 1-2 drops of the neat liquid **(R)-1-methylpiperidin-3-amine** directly onto the center of the ATR crystal.[\[8\]](#)
- Data Acquisition:
 - Lower the press arm to ensure good contact between the sample and the crystal.[\[8\]](#)
 - Acquire the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[\[9\]](#)
- Cleaning: After the measurement, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[\[10\]](#)
- Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is volatilized in the ion source under high vacuum.[\[11\]](#)
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[\[12\]](#)
- Mass Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

- Data Analysis: Analyze the spectrum to identify the molecular ion and characteristic fragment ions. The fragmentation pattern provides valuable structural information.[13]

Visualization of Experimental Workflow

A logical workflow is critical for the comprehensive characterization of a chemical entity. The following diagram illustrates a standard workflow for the spectroscopic analysis of a novel chiral amine.



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Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of **(R)-1-methylpiperidin-3-amine**. While complete experimental data remains to be published in comprehensive, peer-reviewed formats, the combination of reported ¹H NMR data and predictive analysis for ¹³C NMR, IR, and MS offers a robust starting point for researchers. The generalized protocols and workflow diagram presented herein are intended to facilitate the systematic and accurate spectroscopic characterization required for the confident application of this important chiral building block in research and development.

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